molecular formula C19H20ClN3O4S B2483021 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 1025588-81-1

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2483021
CAS No.: 1025588-81-1
M. Wt: 421.9
InChI Key: PTEJQPYIPWNLBO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonylation: Introduction of a sulfonyl group.

    Piperazine Derivatization: Coupling of the sulfonylated benzene derivative with piperazine.

    Alkylation: Introduction of the phenylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation to form different products.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

Scientific Research Applications

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine may have applications in:

    Medicinal Chemistry: Potential use as a therapeutic agent for various diseases.

    Biological Research: Study of its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)piperazine
  • 1-(2-nitrobenzenesulfonyl)piperazine
  • 1-(4-chloro-2-nitrobenzenesulfonyl)piperazine

Uniqueness

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the nitro and sulfonyl groups on the benzene ring, as well as the phenylprop-2-en-1-yl group attached to the piperazine ring. These structural features may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJQPYIPWNLBO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.